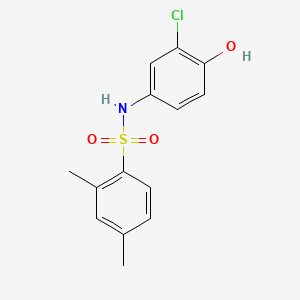

N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide

Description

N-(3-Chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide derivative characterized by a 2,4-dimethylbenzenesulfonyl group linked to a 3-chloro-4-hydroxyphenyl moiety via an amide bond. Sulfonamides are widely studied for their structural versatility and biological relevance, particularly in medicinal chemistry.

Properties

IUPAC Name |

N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-3-6-14(10(2)7-9)20(18,19)16-11-4-5-13(17)12(15)8-11/h3-8,16-17H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXOLMNQJPKIJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide typically involves the reaction of 3-chloro-4-hydroxyaniline with 2,4-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is typically stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide may involve larger-scale reactions using similar reagents and conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

Oxidation: Quinone derivatives.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with other key residues involved in the enzyme’s function. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Comparisons

Torsion Angles and Molecular Conformation

The C—SO₂—NH—C segment in sulfonamides adopts distinct torsional geometries depending on substituent positions. Key comparisons include:

The 3-chloro substituent in the target compound likely induces intermediate torsion angles compared to 2- and 4-chloro analogs, balancing steric and electronic effects. The hydroxyl group at the 4-position may further influence hydrogen-bonding networks and crystal packing .

Benzene Ring Tilt

The dihedral angle between the two aromatic rings varies with substituents:

Solubility and Stability

- The 4-hydroxyl group may improve solubility in polar solvents and facilitate hydrogen bonding in crystalline states .

Biological Activity

N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide is a sulfonamide compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Sulfonamide Group : This functional group is known for its antibacterial properties.

- Chloro and Hydroxy Substituents : These groups can influence the compound's reactivity and biological interactions.

- Dimethyl Groups : The presence of these groups may enhance lipophilicity, affecting absorption and distribution in biological systems.

The biological activity of N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide primarily involves its interaction with specific enzymes or receptors. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, particularly those related to bacterial growth and inflammation. For instance, it can interfere with dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria, leading to antibacterial effects .

- Anti-inflammatory Activity : By modulating inflammatory pathways, the compound may reduce symptoms associated with inflammatory diseases .

Antimicrobial Activity

Research indicates that N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating efficacy comparable to established antibiotics.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 8 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Streptococcus pneumoniae | 32 µg/mL |

Anti-inflammatory Effects

In vitro studies have shown that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating conditions like rheumatoid arthritis or chronic obstructive pulmonary disease (COPD).

Case Studies

-

Study on Antibacterial Properties :

A study evaluated the effectiveness of N-(3-chloro-4-hydroxyphenyl)-2,4-dimethylbenzenesulfonamide against multi-drug resistant strains of bacteria. Results indicated that the compound significantly inhibited bacterial growth, suggesting its potential as a novel antibiotic agent . -

Inflammation Model :

In a murine model of inflammation, administration of the compound resulted in reduced swelling and pain indicators compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated tissues . -

Mechanistic Insights :

Further investigations into the mechanism revealed that the compound's anti-inflammatory effects are mediated through the inhibition of NF-kB signaling pathways, which are critical in regulating immune responses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.